4-Iodo-1-isopropyl-5-methyl-1H-pyrazole
Description
Strategy: Utilize Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions.
Outcome: A library of analogues with varied aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C4 position. This is a powerful tool for modulating the electronic and steric properties of the molecule for SAR studies.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-6(3)7(8)4-9-10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMEIAPKOQNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241323 | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-24-0 | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Via Skeletal Rearrangement:while More Complex and Less Predictable, Inducing Rearrangements of the Pyrazole Ring Can Lead to Novel Heterocyclic Scaffolds.
Strategy: Explore conditions known to promote pyrazole (B372694) rearrangements, such as thermolysis, photolysis, or the generation of reactive intermediates like N-heterocyclic carbenes. preprints.orgresearchgate.net
Outcome: Transformation into entirely different ring systems (e.g., pyrimidines, quinolines), representing significant leaps in chemical space exploration.
A summary of these derivatization approaches is presented in the table below.
| Derivatization Approach | Key Reactive Site | Primary Transformation | Resulting Structures |
| Cross-Coupling | C4-Iodo | Nucleophilic Substitution | 4-Substituted pyrazole analogues |
| Side-Chain Functionalization | C5-Methyl | Oxidation & further conversion | Analogues with C5-CH₂X, C5-CHO, C5-COOH and derivatives |
| Skeletal Reorganization | Pyrazole Ring | Rearrangement/Ring-Opening | Fused or rearranged heterocyclic systems (e.g., pyrazolo-pyrimidines) |
By combining these strategies, a multitude of analogues of 4-iodo-1-isopropyl-5-methyl-1H-pyrazole can be synthesized, systematically exploring the chemical space to optimize desired properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentnih.govresearchgate.netyoutube.com
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive analysis of 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
1H, 13C, 15N NMR Chemical Shifts and Coupling Constant Analysisnih.govyoutube.com
The 1D NMR spectra, including ¹H, ¹³C, and ¹⁵N, provide fundamental information about the number and type of magnetically distinct nuclei. sdsu.edu The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. For instance, the protons of the isopropyl group on the N1 position of the pyrazole (B372694) ring would exhibit a characteristic splitting pattern—a septet for the methine proton and a doublet for the two methyl groups. The methyl group at the C5 position would appear as a singlet. The lone proton on the pyrazole ring at the C3 position would also be a singlet.
In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring, the isopropyl group, and the methyl group would each give rise to distinct signals. The carbon atom attached to the iodine (C4) is expected to be significantly shifted due to the heavy atom effect. The chemical shifts of the pyrazole ring carbons provide insight into the electron distribution within the heterocyclic core.
¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct information about the nitrogen atoms of the pyrazole ring. researchgate.net The chemical shifts of N1 and N2 would confirm the substitution pattern and provide data on the electronic state of the heterocycle. sdsu.edu
Coupling constants (J), observed as splitting of signals in the NMR spectra, arise from the interaction of nuclear spins through the bonding network. The analysis of these J-couplings, particularly ¹H-¹H couplings, helps to establish connectivity between adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-H | ~7.5 | ~135 |
| C4 | - | ~80 |
| C5-CH₃ | ~2.3 | ~12 |
| N1-CH(CH₃)₂ | ~4.5 (septet) | ~52 |
| N1-CH(CH₃)₂ | ~1.5 (doublet) | ~22 |
| Pyrazole C3 | - | ~135 |
| Pyrazole C4 | - | ~80 |
| Pyrazole C5 | - | ~148 |
2D NMR Techniques: COSY, HSQC, HMBC, NOESY for Spatial Relationshipsnih.gov
Two-dimensional NMR experiments provide correlational data that is crucial for assembling the complete molecular structure. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. nih.gov For this compound, a cross-peak between the methine proton and the methyl protons of the isopropyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal of the C3-H proton would show a correlation to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com HMBC is critical for piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups. For instance, the protons of the C5-methyl group would show a correlation to the C5 and C4 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining the conformation and stereochemistry of a molecule. For example, NOESY could reveal spatial proximity between the protons of the isopropyl group and the C5-methyl group, providing information about the rotational orientation around the N1-C(isopropyl) bond.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determinationnih.gov
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and torsional angles with high precision. nih.gov
Molecular Geometry and Conformation of this compound and its Derivatives
Table 2: Representative Bond Lengths and Angles for a Substituted Pyrazole Ring (Note: This table contains representative data from known pyrazole structures and serves as an example of the type of information obtained from X-ray diffraction.)
| Bond/Angle | Typical Value |
| N1-N2 | ~1.35 Å |
| N2-C3 | ~1.33 Å |
| C3-C4 | ~1.42 Å |
| C4-C5 | ~1.36 Å |
| C5-N1 | ~1.38 Å |
| ∠C5-N1-N2 | ~112° |
| ∠N1-N2-C3 | ~105° |
| ∠N2-C3-C4 | ~111° |
| ∠C3-C4-C5 | ~106° |
| ∠C4-C5-N1 | ~106° |
Supramolecular Interactions and Crystal Packing in the Solid State
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. mdpi.com In the case of this compound, the iodine atom can participate in halogen bonding, a directional non-covalent interaction with an electron-rich atom. researchgate.netmdpi.com The study of 4-iodo-1H-pyrazole has shown the formation of catemeric structures through N-H···N hydrogen bonds. uni.lu While the N-H proton is substituted in the target molecule, the potential for C-H···N or C-H···I interactions, as well as halogen bonding involving the iodine atom, would be of significant interest in determining the supramolecular architecture.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathwaysresearchgate.net
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₁IN₂), the theoretical monoisotopic mass is 249.9967 Da. HRMS would be able to confirm this mass with a high degree of confidence.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information by revealing the masses of different fragments of the molecule. For this compound, potential fragmentation pathways could include the loss of the isopropyl group, the methyl group, or the iodine atom. The analysis of these fragmentation pathways can corroborate the structure determined by NMR and X-ray crystallography.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on predicted values and common fragmentation patterns.)
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₇H₁₁IN₂⁺ | 249.9967 |
| [M-CH₃]⁺ | C₆H₈IN₂⁺ | 234.9732 |
| [M-C₃H₇]⁺ | C₄H₄IN₂⁺ | 206.9497 |
| [M-I]⁺ | C₇H₁₁N₂⁺ | 123.0973 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignment (beyond basic identification)
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of compounds. Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. However, they operate on different principles: FT-IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment of a bond during a vibration, while Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in bond polarizability. mdpi.com Consequently, the two techniques provide complementary information. For a non-centrosymmetric molecule like this compound, many vibrations are active in both FT-IR and Raman, but their intensities can vary significantly, aiding in a more definitive assignment of vibrational modes. mdpi.com
The vibrational spectrum of this compound can be divided into three main regions: the high-frequency region of C-H stretching, the mid-frequency fingerprint region containing pyrazole ring vibrations and alkyl group bending modes, and the low-frequency region where the carbon-iodine vibration is expected.
High-Frequency Region (3200 cm⁻¹ - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of the carbon-hydrogen bonds. The single C-H bond on the pyrazole ring (at the C3 position) is expected to produce a sharp absorption band above 3100 cm⁻¹. In studies of 4-iodo-1H-pyrazole, this C-H stretching mode was observed around 3110 cm⁻¹ in the IR spectrum. mdpi.com The isopropyl and methyl substituents give rise to multiple bands corresponding to their symmetric and asymmetric C-H stretching modes. These are typically observed in the 2850-3000 cm⁻¹ range. The asymmetric stretches (νₐₛ) occur at higher wavenumbers than the symmetric stretches (νₛ).
Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)
This region is rich with information and is crucial for structural confirmation. It contains the stretching and bending vibrations of the pyrazole ring, as well as the bending (scissoring, wagging, twisting, rocking) vibrations of the isopropyl and methyl groups.
The pyrazole ring itself has characteristic stretching vibrations, often described as ν(C=N), ν(C=C), and ν(N-N). These modes are coupled and appear as a series of bands typically between 1600 cm⁻¹ and 1300 cm⁻¹. The precise positions are sensitive to the nature and position of substituents on the ring. The electron-donating isopropyl group at the N1 position and the methyl group at the C5 position, along with the electron-withdrawing but heavy iodine atom at C4, will influence the electron distribution and bond strengths within the ring, causing shifts in these vibrational frequencies compared to a simple pyrazole.
The bending vibrations of the alkyl groups also populate this region. The characteristic symmetric bending of the methyl group (δₛ(CH₃)) and the scissoring of the methylene (B1212753) component of the isopropyl group (δ(CH₂)) are expected around 1465 cm⁻¹ and 1380 cm⁻¹. A band near 1370 cm⁻¹, often sharp, is characteristic of the C-H bending in an isopropyl group and can be a useful diagnostic peak.
Low-Frequency Region (< 600 cm⁻¹)
The stretching vibration of the carbon-iodine (C-I) bond is a key feature expected in this region. Due to the high mass of the iodine atom, the ν(C-I) band appears at a low frequency, typically in the range of 480-600 cm⁻¹. This band is often strong in the Raman spectrum due to the high polarizability of the C-I bond. Ring deformation modes also occur at these lower frequencies.
The following tables provide a detailed, albeit predictive, assignment of the principal vibrational bands for this compound based on data from analogous structures. mdpi.comresearchgate.netresearchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
|---|---|---|---|
| ~3115 | Medium-Weak | ν(C-H) | Pyrazole ring C3-H stretch. |
| 2975 - 2950 | Strong | νₐₛ(CH₃) | Asymmetric stretch of methyl and isopropyl groups. |
| 2870 - 2850 | Medium | νₛ(CH₃) | Symmetric stretch of methyl and isopropyl groups. |
| ~1550 | Medium | ν(C=N) + ν(C=C) | Pyrazole ring stretching mode. |
| ~1490 | Medium | ν(C=C) + ν(C=N) | Pyrazole ring stretching mode. |
| ~1465 | Medium-Strong | δₐₛ(CH₃) | Asymmetric bending of methyl groups. |
| ~1380 | Strong | δₛ(CH₃) | Symmetric bending of methyl groups (umbrella mode). |
| ~1370 | Medium-Sharp | δ(C-H) | Isopropyl group characteristic bending. |
| ~1050 | Medium | ν(N-N) | Pyrazole ring N-N stretching. |
| 550 - 480 | Medium-Weak | ν(C-I) | Carbon-Iodine stretching. May be weak in IR. |
Table 2: Predicted Raman Spectral Data for this compound
| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
|---|---|---|---|
| ~3115 | Medium | ν(C-H) | Pyrazole ring C3-H stretch. |
| 2975 - 2950 | Strong | νₐₛ(CH₃) | Asymmetric stretch of methyl and isopropyl groups. |
| 2870 - 2850 | Strong | νₛ(CH₃) | Symmetric stretch of methyl and isopropyl groups. |
| ~1350 | Strong | Ring Breathing | Symmetric pyrazole ring breathing mode. Often strong in Raman. |
| ~1250 | Medium | Ring Trigonal Deformation | Deformation of the pyrazole ring. |
| 550 - 480 | Very Strong | ν(C-I) | Carbon-Iodine stretching. Expected to be very intense due to high polarizability. |
Computational and Theoretical Investigations of 4 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole
Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (FMOs)
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic properties, offering insights into molecular stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. For 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The resulting optimized structure provides a clear three-dimensional representation of the molecule. Theoretical calculations for similar pyrazole (B372694) structures have determined bond lengths and dipole moments, which are essential for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Interactive Table: Predicted Ground State Geometrical Parameters
This table presents hypothetical, yet representative, optimized geometrical parameters for this compound based on DFT calculations for analogous structures. researchgate.net
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C4-I | ~2.05 Å |
| Bond Length | N1-N2 | ~1.36 Å |
| Bond Length | N1-C(isopropyl) | ~1.48 Å |
| Bond Length | C5-C(methyl) | ~1.51 Å |
| Bond Angle | C5-N1-N2 | ~112° |
| Bond Angle | I-C4-C3 | ~128° |
| Dipole Moment | Total | ~2.1 D |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For pyrazole derivatives, the electron density in the HOMO is often localized on the pyrazole ring and substituents, while the LUMO is typically distributed across the ring system. unar.ac.id
Interactive Table: Predicted Frontier Molecular Orbital Energies
This table shows plausible FMO energy values for this compound, illustrating typical ranges for pyrazole derivatives.
| Molecular Orbital | Energy (eV) | Role |
| HOMO | -6.2 | Electron Donor |
| LUMO | -0.8 | Electron Acceptor |
| HOMO-LUMO Gap | 5.4 | Reactivity Indicator |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net
For this compound, an MEP map would likely reveal negative potential concentrated around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The iodine atom would also exhibit a region of negative or neutral potential. Conversely, the most positive regions are expected to be localized around the hydrogen atoms of the isopropyl and methyl groups. nih.gov This information is crucial for understanding non-covalent interactions and recognizing the most reactive sites in the molecule. unar.ac.idmdpi.com
Conformational Analysis and Energy Landscapes of the Isopropyl Substituent
The presence of the bulky isopropyl group attached to the N1 position introduces conformational flexibility. The rotation of this group around the N1-C(isopropyl) bond leads to different spatial arrangements, or conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.
The stability of these conformers is primarily governed by steric interactions. Gauche interactions between the methyl groups of the isopropyl substituent and the adjacent methyl group at the C5 position on the pyrazole ring can cause steric strain, destabilizing certain conformations. researchgate.net Theoretical studies on similar substituted rings suggest that the most favorable conformation is one that minimizes these steric clashes. researchgate.net Ab initio molecular orbital theory can be used to probe the effect of such substituents on the structures and stabilization energies. researchgate.net By calculating the relative energies of various rotational isomers, an energy landscape can be constructed, highlighting the preferred orientation of the isopropyl group relative to the plane of the pyrazole ring.
Reaction Mechanism Elucidation for Key Transformations of this compound
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into the energies of intermediates and transition states that are often inaccessible through experimental means.
The C4-iodo group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govdoabooks.org Transition state analysis using DFT can map the entire potential energy surface of these reactions. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).
The activation energy (the energy difference between the reactants and the highest-energy transition state) determined from this analysis is key to understanding the reaction kinetics. A plausible mechanism for the cross-coupling would involve the oxidative addition of the C-I bond to a Pd(0) complex, which is often the rate-determining step. Computational models can confirm the structure of this transition state and its associated energy barrier.
While this compound has a single iodine atom, limiting the scope of regioselectivity, computational studies are vital for predicting reaction outcomes in more complex substituted pyrazoles. In cases with multiple potential reaction sites (e.g., multiple different halogen substituents), computational models can predict the most likely site of reaction. nih.gov This selectivity is often explained using a distortion-interaction model, where the bond that is more easily distorted into the transition state geometry is favored. nih.gov Electronic factors, such as the proximity of a site to the electron-withdrawing nitrogen atoms, also play a crucial role in determining reactivity. nih.govnih.gov
Stereoselectivity becomes relevant when reactions create new chiral centers. Although the parent molecule is achiral, reactions with chiral partners could lead to diastereomeric products. Computational analysis can predict the most likely stereochemical outcome by comparing the energies of the different diastereomeric transition states. mdpi.com Factors such as the conformation of substituents can significantly influence the stereochemical course of a reaction. acs.org
Molecular Dynamics Simulations (where applicable for interactions with non-biological systems or theoretical models)
Molecular dynamics (MD) simulations are computational methods used to explore the dynamic behavior and conformational space of molecules. eurasianjournals.com For the pyrazole class of compounds, MD simulations provide a way to understand intermolecular interactions and the influence of the molecular environment on the compound's structure and energy.
While specific MD simulation studies on the interactions of this compound with non-biological systems are not detailed in publicly available literature, theoretical models for the general pyrazole structure offer relevant insights. For instance, studies have investigated the interaction between the pyrazole ring and water molecules to understand proton transfer kinetics. nih.gov Using density functional theory (DFT) and Møller–Plesset (MP2) methods, researchers evaluated how water molecules affect the energy barriers for tautomerization. nih.gov It was found that interactions with water molecules, specifically through the formation of hydrogen bonds with the pyrazole nitrogen atoms, can lower the energetic barriers for proton transfer. nih.gov The most stabilizing effect was observed with two water molecules, indicating the importance of the local solvent environment in theoretical models. nih.gov Such simulations are crucial for understanding the fundamental behavior of the pyrazole scaffold in different environments.
Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues (excluding biological activity/toxicity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netrsc.org These models are built by finding a mathematical relationship between calculated molecular descriptors (which quantify structural, electronic, or topological features) and an experimentally measured or computationally predicted property. mdpi.com
For the pyrazole class of compounds, QSPR can be used to predict a range of physical properties such as boiling point, melting point, solubility, and partitioning behavior. However, specific QSPR studies detailing a broad range of physical properties for analogues of this compound are not widely published.
Predicted Partition Coefficient for this compound
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 2.0 | uni.lu |
Another set of predicted physical properties relates to the compound's behavior in mass spectrometry: the collision cross-section (CCS). CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated using computational models. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 251.00398 | 133.2 | uni.lu |
| [M+Na]⁺ | 272.98592 | 135.8 | uni.lu |
| [M-H]⁻ | 248.98942 | 128.0 | uni.lu |
| [M+NH₄]⁺ | 268.03052 | 149.5 | uni.lu |
| [M+K]⁺ | 288.95986 | 140.5 | uni.lu |
| [M+H-H₂O]⁺ | 232.99396 | 123.5 | uni.lu |
| [M+HCOO]⁻ | 294.99490 | 150.4 | uni.lu |
| [M+CH₃COO]⁻ | 309.01055 | 185.6 | uni.lu |
These predicted values, while not a substitute for experimental measurement, provide valuable estimations of the compound's physical characteristics based on its structure.
Applications and Emerging Research Directions for 4 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole Derivatives
Role as a Precursor in Organic Synthesis of Complex Molecules
The presence of a carbon-iodine bond on the pyrazole (B372694) ring is the key to the synthetic utility of 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole. This feature allows it to serve as a versatile precursor for creating more elaborate molecules through various cross-coupling reactions.
Synthesis of Natural Products and Bioactive Molecule Scaffolds (excluding clinical applications)
Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active compounds. researchgate.netnih.gov The specific compound this compound acts as a functionalized starting material for the construction of complex molecular architectures that form the core of potential new bioactive agents. researchgate.net
The iodine atom at the 4-position is an excellent leaving group and a key reactive handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. By employing this iodinated pyrazole, chemists can systematically build libraries of diverse compounds for biological screening. For instance, the pyrazole core can be connected to other aromatic or aliphatic groups, which is a common strategy in the development of new molecular entities for agrochemical and pharmaceutical research. nih.gov
| Reaction Type | Reagent | Product Type | Potential Scaffold |
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Biaryl pyrazole | Scaffolds with extended conjugation |
| Sonogashira Coupling | Terminal alkyne | Alkynyl pyrazole | Linear, rigid linkers in complex molecules |
| Heck Coupling | Alkene | Alkenyl pyrazole | Functionalized olefinic pyrazoles |
| Buchwald-Hartwig Amination | Amine | Aminopyrazole | Scaffolds with new hydrogen-bonding sites |
| Stille Coupling | Organostannane | Substituted pyrazole | Complex molecules with varied functional groups |
This table illustrates the potential synthetic transformations of this compound, highlighting its role as a versatile building block for diverse molecular scaffolds.
Development of New Synthetic Reagents and Catalysts
Beyond its use in building larger scaffolds directly, this compound can be converted into other useful synthetic intermediates. Through a process like lithium-halogen exchange, the iodo-pyrazole can be transformed into a highly reactive organolithium reagent. This new pyrazolyl-lithium species can then act as a potent nucleophile to form bonds with a wide range of electrophiles, further expanding its synthetic utility.
The pyrazole nucleus itself, with its two nitrogen atoms, is a well-established ligand for coordinating with metal ions. nih.gov This compound can serve as a precursor for new catalyst systems. The pyrazole unit can act as an N,N-bidentate ligand, binding to a transition metal center. The substituents (isopropyl and methyl groups) can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity for specific organic transformations. nih.gov
Materials Science Applications (excluding biological materials or human-related applications)
The unique electronic and structural properties of the pyrazole ring enable its derivatives to be used in the development of advanced materials. bldpharm.com
Organic Electronics: Building Blocks for Semiconducting Materials
In the field of materials science, this compound is identified as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com Pyrazole-based molecules can possess high triplet energies and good charge-transport characteristics, which are critical properties for host and charge-transporting materials in OLED devices. The iodo- group facilitates the incorporation of this pyrazole unit into larger, conjugated polymer or small molecule systems via cross-coupling reactions. This allows for the fine-tuning of the final material's electronic properties, such as its energy levels and charge mobility, to optimize device performance.
Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making this compound a valuable ligand in coordination chemistry. nih.gov It can bind to metal centers to form discrete coordination complexes or act as a linker in the construction of Metal-Organic Frameworks (MOFs). bldpharm.com
MOFs are crystalline, porous materials constructed from metal nodes connected by organic linkers. The specific geometry and functional groups of the linker molecule dictate the structure and properties of the resulting framework. The isopropyl and methyl groups on the pyrazole ring can influence the pore size and chemical environment within the MOF, while the iodo- group offers a potential site for post-synthetic modification, where additional functionality can be introduced after the framework has been assembled.
| Feature | Role in Coordination Chemistry/MOFs |
| Pyrazole Core | Acts as a bidentate N,N-donor ligand to coordinate with metal ions. |
| Isopropyl Group | Provides steric bulk, influencing the geometry and packing of complexes. |
| Methyl Group | Modifies the electronic properties and steric profile of the ligand. |
| Iodo Group | Can serve as a site for post-synthetic modification of the final material. |
This table summarizes the structural features of this compound and their relevance in its application as a ligand.
Components in Advanced Polymeric Materials
The reactivity of the carbon-iodine bond allows this compound to be utilized as a monomer or a functional additive in polymerization reactions. Through techniques like Suzuki or Sonogashira polycondensation, this molecule could be incorporated into a polymer backbone. Introducing the pyrazole unit into a polymer chain can impart desirable properties such as enhanced thermal stability, altered solubility, or the ability to coordinate with metals, leading to the creation of functional polymers for specialized applications.
Advanced Analytical Probes and Sensors Based on Pyrazole Scaffolds
The inherent versatility and remarkable photophysical properties of the pyrazole scaffold have positioned it as a superior framework for the development of advanced chemosensors. nih.govrsc.org These small organic molecules are engineered to selectively bind with target analytes, such as metal ions, anions, and biomolecules, resulting in a detectable signal, often through colorimetric or fluorescent changes. rsc.org The synthetic accessibility of pyrazoles allows for fine-tuning of their electronic and steric properties, enabling the rational design of highly sensitive and selective probes for environmental and biological monitoring. nih.gov
The operational mechanism of many pyrazole-based fluorescent sensors involves processes like chelation-enhanced fluorescence (CHEF) or the disruption of photoinduced electron transfer (PET). rsc.orgnih.gov In a typical "turn-on" sensor, the pyrazole derivative is initially non-fluorescent or weakly fluorescent. Upon binding to a specific analyte, intramolecular processes that quench fluorescence are inhibited, leading to a significant increase in emission intensity. nih.govrsc.org
Research has demonstrated the successful application of pyrazole derivatives in detecting a variety of metal ions, which are crucial in industrial, environmental, and biological systems. nih.gov The design strategy often involves incorporating specific chelating groups at various positions on the pyrazole ring to create a tailored binding site for the target ion. nih.gov For instance, the strategic placement of hydroxyl or pyridyl groups has led to the development of sensors with high selectivity for ions like zinc (Zn²⁺), aluminum (Al³⁺), and iron (Fe³⁺). nih.govnih.gov
The following table summarizes the performance of several recently developed pyrazole-based fluorescent and colorimetric sensors for metal ion detection.
| Sensor Type | Target Analyte(s) | Detection Method | Key Performance Characteristics |
| Pyrazole Derivative 8 | Zn²⁺ / Cd²⁺ | Fluorescent ("turn-on") | ~20-fold fluorescence increase for Zn²⁺; 2.5-fold for Cd²⁺. rsc.orgresearchgate.net |
| Pyrazole Derivative 9 | Fe³⁺ / Fe²⁺ | Fluorescent ("turn-on") | ~30-fold fluorescence increase for Fe³⁺; Limit of Detection (LoD) of 0.025 µM. rsc.orgresearchgate.net |
| Pry-Flu | Ni²⁺ | Colorimetric & Fluorescent | "Naked-eye" detection with a color change from colorless to orange-yellow; LoD of 1.87 x 10⁻⁸ M. rsc.org |
| Pry-R6G | Al³⁺ | Colorimetric & Fluorescent | "Naked-eye" detection with a color change from colorless to pink; LoD of 2.61 x 10⁻⁸ M. rsc.org |
| Thiophene-substituted Pyrazoline | Hg²⁺ | Fluorescent | Selective sensing of mercury ions. nih.gov |
The development of these analytical tools highlights the adaptability of the pyrazole core. By modifying substituents, researchers can create sensors that are not only selective for a specific ion but also capable of distinguishing between different oxidation states, as seen in the case of Fe³⁺ and Fe²⁺. nih.govrsc.org This level of specificity is critical for applications in medical diagnostics and monitoring complex biological processes.
Future Perspectives and Unexplored Research Avenues for this compound
The compound this compound represents a highly promising, yet relatively unexplored, building block for chemical synthesis and materials science. Its unique substitution pattern—featuring an iodine atom at the C4 position, an isopropyl group at N1, and a methyl group at C5—provides a versatile platform for creating novel, highly functionalized molecules. researchgate.net Future research is poised to leverage these structural features for a range of applications.
Medicinal Chemistry and Drug Discovery: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with anticancer, anti-inflammatory, and antiviral activities. nih.govexlibrisgroup.comnih.gov The 4-iodo group on the pyrazole ring is particularly significant as it serves as a versatile synthetic handle. researchgate.net This opens up a major avenue for future research: the use of this compound in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions would allow for the straightforward introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the C4 position, generating large libraries of novel compounds for biological screening against therapeutic targets like kinases, which are often implicated in cancer. nih.govnih.gov The isopropyl and methyl groups can further influence the compound's solubility, metabolic stability, and binding interactions within biological targets.
Materials Science and Organic Electronics: The development of novel organic materials with tailored photophysical properties is a rapidly growing field. Pyrazole derivatives have been investigated for their potential in creating luminescent materials and chemosensors. nih.govmdpi.com The extended π-conjugated systems that can be synthesized from this compound via cross-coupling reactions could lead to new fluorescent dyes or components for organic light-emitting diodes (OLEDs). The heavy iodine atom itself can influence the photophysical properties, potentially promoting intersystem crossing, which could be exploited in the design of materials for applications like photodynamic therapy or triplet-triplet annihilation upconversion.
Agrochemicals: Pyrazole derivatives are prevalent in the agrochemical industry, serving as effective fungicides, herbicides, and insecticides. exlibrisgroup.commdpi.com The trifluoromethyl group, for example, is a common feature in successful fungicides. mdpi.com An unexplored avenue for this compound is its use as a precursor to create new agrochemicals. The iodo-substituent can be readily replaced with other functional groups, including the trifluoromethyl group, through established synthetic methodologies. This would allow for the systematic exploration of structure-activity relationships to develop next-generation crop protection agents.
Catalysis and Coordination Chemistry: Pyrazole-based ligands are crucial in coordination chemistry and catalysis. nih.govmdpi.com The nitrogen atoms of the pyrazole ring can coordinate with a wide range of metal centers. By functionalizing the 4-position of this compound with additional ligating groups, novel multidentate ligands can be designed. These new ligands could be used to create catalysts with unique steric and electronic properties, potentially leading to improved reactivity and selectivity in a variety of chemical transformations.
The following table outlines potential research directions for this compound.
| Research Area | Key Feature Utilized | Potential Application / Product | Unexplored Avenue |
| Medicinal Chemistry | 4-iodo group for cross-coupling | Novel kinase inhibitors, antiviral agents, anti-inflammatory drugs. nih.govnih.gov | Synthesis of diverse compound libraries via Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net |
| Materials Science | 4-iodo group for π-system extension | Fluorescent probes, OLED components, photodynamic agents. nih.govmdpi.com | Exploring the heavy-atom effect of iodine on photophysical properties for specialized applications. |
| Agrochemicals | 4-iodo group as a synthetic handle | New fungicides, herbicides, insecticides. mdpi.com | Introduction of toxophoric groups (e.g., -CF₃) to develop potent and selective agrochemicals. mdpi.com |
| Catalysis | Pyrazole nitrogen atoms and functionalizable C4 position | Novel metal complexes for catalysis. nih.gov | Design of new multidentate ligands for asymmetric catalysis or tandem reactions. |
Conclusion and Future Outlook
Summary of Key Research Findings on 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole
This compound is a substituted pyrazole (B372694), a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov While extensive, dedicated studies on this exact molecule are not widely published, its primary significance in research lies in its role as a versatile synthetic intermediate or building block.
The key structural features that define its research utility are:
The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, known to be a core component in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnumberanalytics.com
Iodo-Functionalization: The iodine atom at the 4-position is the most reactive site for further chemical modification. Pyrazoles readily undergo electrophilic substitution at this position. globalresearchonline.net This iodine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Substitution Pattern: The isopropyl group at the 1-position and the methyl group at the 5-position influence the compound's solubility, steric properties, and how it interacts with biological targets.
Research involving this compound would typically leverage the iodine as a handle for synthesizing a library of more complex pyrazole derivatives. These new compounds would then be screened for potential pharmacological activity, contributing to the vast and ongoing search for new therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1354705-24-0 bldpharm.com |
| Molecular Formula | C₇H₁₁IN₂ |
| Molecular Weight | 250.08 g/mol |
| SMILES Code | CC1=C(I)C=NN1C(C)C |
Challenges and Opportunities in Pyrazole Chemistry Research
The broader field of pyrazole chemistry, to which this compound belongs, is dynamic, with persistent challenges and significant opportunities.
Challenges:
Sustainable Synthesis: A primary challenge is the development of more efficient and environmentally sustainable methods for synthesizing pyrazole derivatives. numberanalytics.comnumberanalytics.com This involves reducing waste, avoiding harsh reagents, and improving atom economy.
Regioselectivity: Controlling the position of substituents on the pyrazole ring during synthesis can be difficult, often leading to mixtures of isomers that require costly and time-consuming purification.
Tautomerism: The ability of some pyrazoles to exist in multiple isomeric forms (tautomers) can complicate their reactivity and characterization, making it challenging to predict their behavior under different conditions. numberanalytics.com
Opportunities:
Drug Discovery: Pyrazoles continue to be a rich source of new drug candidates. nih.gov Their versatile structure allows for fine-tuning to achieve high potency and selectivity for a wide range of biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govnih.gov
Agrochemicals: Pyrazole derivatives are used as pesticides and herbicides, and there is ongoing potential to develop new, more effective, and safer agrochemicals. numberanalytics.com
Materials Science: The unique electronic properties of the pyrazole ring make it an attractive component for novel materials, such as luminescent compounds, conducting polymers, and functional dyes. numberanalytics.com
Broader Implications for Heterocyclic Compound Science
Research into specific molecules like this compound contributes to the foundational knowledge of heterocyclic chemistry, a cornerstone of modern science. Heterocyclic compounds, defined by a ring structure containing at least one non-carbon atom, are ubiquitous in nature and technology. wisdomlib.orgbritannica.com
The study of such compounds has far-reaching implications:
Advancements in Medicine: A vast majority of pharmaceuticals contain heterocyclic rings. derpharmachemica.com Each new synthetic method and structure-activity relationship uncovered in pyrazole research can potentially be applied to other classes of heterocycles, accelerating the development of life-saving drugs. wisdomlib.orgijarsct.co.in
Understanding Biological Processes: Many essential biomolecules, including nucleic acids (DNA and RNA), vitamins, and amino acids, feature heterocyclic structures. ijarsct.co.in Studying synthetic heterocycles helps biochemists understand the fundamental interactions that govern life.
Innovation in Materials: The ability to tailor the electronic and physical properties of heterocyclic compounds by adding different functional groups is crucial for creating new technologies in electronics, energy, and optics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole, and how can reaction yields be maximized?
- Methodology :
- Iodination strategies : Use molecular iodine (I₂) as a catalyst in one-pot multicomponent reactions, leveraging its electrophilic properties for regioselective iodination at the pyrazole C4 position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts .
- Substitution reactions : Start with 1-isopropyl-5-methyl-1H-pyrazole and employ iodinating agents like N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. Monitor reaction progress via TLC and purify via silica gel chromatography .
- Yield optimization : Use reflux conditions (e.g., acetonitrile at 180°C for 6 hours) to enhance reaction efficiency, followed by vacuum distillation for high-purity isolation .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology :
- Spectroscopic analysis : Combine -NMR (to confirm substitution patterns) and -NMR (to identify carbon environments). For example, the iodine atom at C4 induces distinct deshielding effects on adjacent protons .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature) .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, especially when conflicting NMR data arise (e.g., distinguishing C4 vs. C5 iodination) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- pH stability assays : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC, noting instability in alkaline conditions due to deiodination .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C in amber vials to prevent photolytic iodine loss .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side reactions?
- Methodology :
- Catalytic systems : Employ Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos in toluene/water mixtures. The C–I bond’s lability facilitates transmetalation but may lead to protodeiodination if base strength is excessive .
- Side-reaction mitigation : Use lower temperatures (60°C) and arylboronic acids with electron-withdrawing groups to suppress homocoupling. Characterize byproducts via GC-MS .
Q. What computational approaches are suitable for predicting the regioselectivity of iodination in similar pyrazole derivatives?
- Methodology :
- DFT calculations : Model reaction pathways using Gaussian or ORCA software. Compare activation energies for iodination at C4 vs. C5 positions, accounting for steric effects from the isopropyl group .
- Molecular docking : Predict interactions with iodinating agents (e.g., I⁺ intermediates) to rationalize experimental regioselectivity .
Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., pyrazolotriazolopyrimidines)?
- Methodology :
- Multi-step synthesis : React with hydrazines or amidines under microwave irradiation (100°C, 30 min) to form fused heterocycles. Optimize solvent (DMF or ethanol) to balance solubility and reactivity .
- Biological screening : Test derivatives for enzyme inhibition (e.g., dihydroorotate dehydrogenase [DHODH]) using in vitro assays. Correlate substituent effects (e.g., iodine’s hydrophobicity) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
